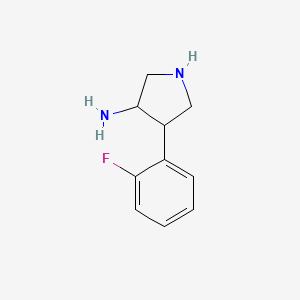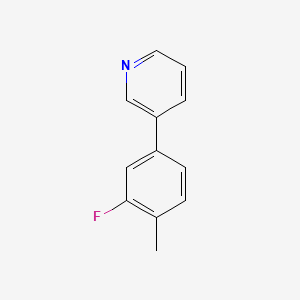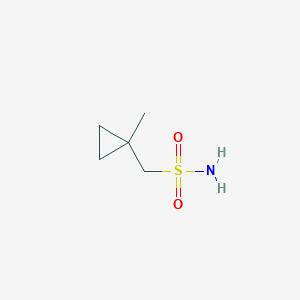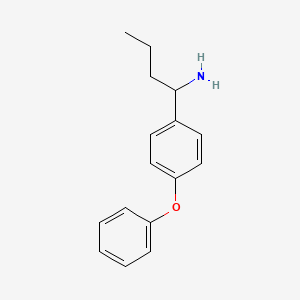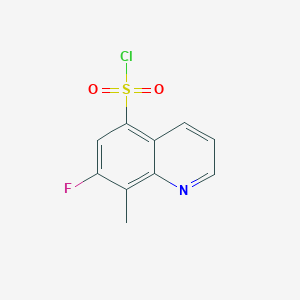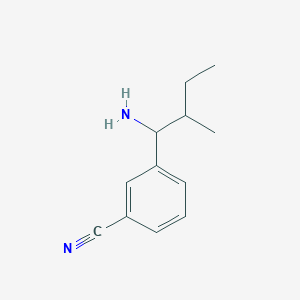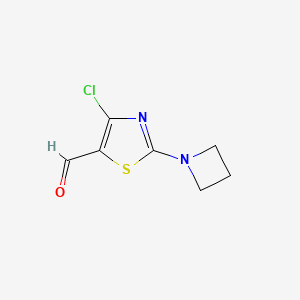
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both azetidine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the thiazole ring, a five-membered ring containing both sulfur and nitrogen, imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The thiazole ring can be introduced via a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the azetidine and thiazole rings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in various binding interactions, enhancing the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
4-Chloro-1,3-thiazole: A simpler thiazole derivative used in various chemical syntheses.
N-Substituted-3-chloro-2-azetidinone: These compounds have shown potential as anticonvulsant agents.
Uniqueness: 2-(Azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is unique due to the combination of the azetidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H7ClN2OS |
|---|---|
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
2-(azetidin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2OS/c8-6-5(4-11)12-7(9-6)10-2-1-3-10/h4H,1-3H2 |
InChI-Schlüssel |
FAUHIVIGASOHCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=NC(=C(S2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
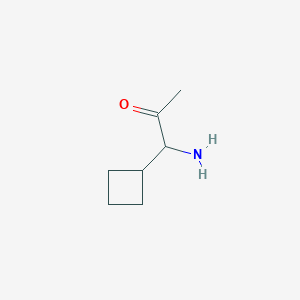
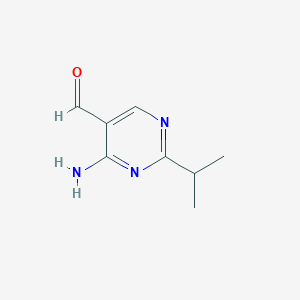
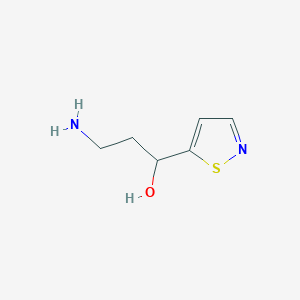
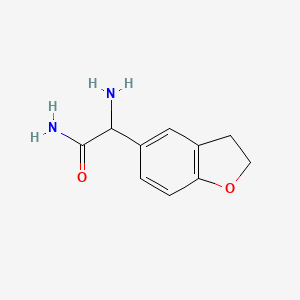

![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
